Clobenzorex hydrochloride

Catalog No.
S580226
CAS No.
5843-53-8
M.F
C16H19Cl2N
M. Wt
296.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clobenzorex hydrochloride

CAS Number

5843-53-8

Product Name

Clobenzorex hydrochloride

IUPAC Name

(2S)-N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

InChI

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/t13-;/m0./s1

InChI Key

ASTCUURTJCZRSC-ZOWNYOTGSA-N

SMILES

Array

Synonyms

clobenzorex, clobenzorex hydrochloride, clobenzorex, (+-)-isomer

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl

The exact mass of the compound Clobenzorex hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Clobenzorex hydrochloride (CAS 5843-53-8) is an N-substituted amphetamine prodrug predominantly utilized as a high-purity analytical reference standard and pharmacological research tool. Structurally characterized by a 2-chlorobenzyl group attached to an amphetamine backbone, the hydrochloride salt form provides critical handling advantages, including validated solubility in polar organic solvents like DMSO and ethanol (1–10 mg/mL) and aqueous buffers . In procurement contexts, it is essential for forensic toxicology, pharmacokinetic modeling of sustained-release stimulants, and evaluating distinct vasomotor responses that diverge from classic amphetamines .

Generic substitution with direct amphetamine or alternative prodrugs (e.g., fenproporex) fundamentally compromises forensic and metabolic assays. Direct amphetamine administration bypasses the hepatic cleavage of the 2-chlorobenzyl group, failing to generate the specific 4-hydroxyclobenzorex metabolite required to differentiate legitimate prodrug use from illicit abuse in GC-MS/LC-MS workflows [1]. Furthermore, substituting the hydrochloride salt with the clobenzorex free base (CAS 13364-32-4) introduces severe processability issues; the un-ionized free base lacks the necessary solubility in standard polar analytical matrices and aqueous buffers, leading to erratic dissolution and inconsistent bioavailability in in vivo dosing models .

Analytical Solubility and Matrix Compatibility

For forensic and toxicological calibration, the hydrochloride salt of clobenzorex is procured to ensure reliable dissolution in standard analytical matrices. Clobenzorex hydrochloride demonstrates validated solubility in polar organic solvents, achieving concentrations of 1–10 mg/mL in DMSO and ethanol, and 0.1–1 mg/mL in aqueous phosphate-buffered saline (pH 7.2) . In contrast, the un-ionized clobenzorex free base lacks the polar ionic bridge necessary for stable, reproducible dissolution in these standard LC-MS mobile phases and biological buffers. This solubility profile is critical for preparing homogeneous stock solutions without the risk of precipitation.

Evidence DimensionSolubility in analytical solvents (DMSO, Ethanol, PBS)
Target Compound Data1–10 mg/mL in DMSO/Ethanol; 0.1–1 mg/mL in PBS
Comparator Or BaselineClobenzorex free base (Lacks ionic solubility in polar/aqueous media)
Quantified DifferenceGuaranteed compatibility with standard polar analytical matrices
ConditionsAmbient temperature in DMSO, Ethanol, and pH 7.2 PBS

Procurement of the hydrochloride salt is mandatory for analytical laboratories to ensure stable, precipitate-free stock solutions for GC-MS and LC-MS calibration.

Forensic Metabolite Fingerprinting for Toxicology

For toxicology and forensic procurement, clobenzorex hydrochloride is mandatory for establishing prodrug-specific metabolic baselines. Following administration, clobenzorex undergoes hepatic metabolism to yield 4-hydroxyclobenzorex, with peak urine concentrations ranging from 5,705 to 88,410 ng/mL [1]. Direct amphetamine administration yields 0 ng/mL of this specific biomarker. The detection of 4-hydroxyclobenzorex (LOD 10 ng/mL) alongside amphetamine is the definitive quantitative metric used by accredited laboratories to differentiate therapeutic clobenzorex ingestion from illicit amphetamine abuse [1].

Evidence DimensionUrinary concentration of 4-hydroxyclobenzorex
Target Compound Data5,705–88,410 ng/mL post-dose
Comparator Or BaselineDirect amphetamine (0 ng/mL)
Quantified DifferenceAbsolute presence of the specific 2-chlorobenzyl metabolic marker
ConditionsIn vivo hepatic metabolism and subsequent GC-MS urinalysis

Forensic and clinical testing laboratories must use this specific compound to calibrate diagnostic assays that legally and medically distinguish prodrug use from controlled substance abuse.

Divergent Vascular Pharmacology via Endothelium-Dependent Vasorelaxation

While classic amphetamines typically induce vasoconstriction through α1-adrenoceptor activation and noradrenaline efflux, clobenzorex hydrochloride exhibits a distinct, paradoxical vasorelaxant profile. In phenylephrine-precontracted rat aortic rings, the direct application of clobenzorex induces endothelium-dependent vasorelaxation with an Emax of 110.07 ± 2.69% and an EC50 of 10^-6.307 M [1]. This relaxation is significantly attenuated by nitric oxide synthase inhibitors (L-NAME) and potassium channel blockers (TEA), dropping the Emax to ~19% [1]. This quantitative divergence from standard amphetamine-induced vasoconstriction makes clobenzorex an essential tool for specialized cardiovascular safety and smooth muscle pharmacology research.

Evidence DimensionVasomotor response (Emax) in precontracted aortic rings
Target Compound Data110.07% vasorelaxation
Comparator Or BaselineClassic amphetamines (Dose-dependent vasoconstriction)
Quantified DifferenceComplete reversal of expected vasomotor polarity (relaxation vs. constriction)
ConditionsPhenylephrine-precontracted rat aortic rings (10^-9 to 10^-5 M concentration)

Researchers investigating the cardiovascular side effects of weight-management stimulants must select clobenzorex to study NO-mediated vasorelaxation pathways that are absent in direct amphetamine models.

Forensic Toxicology and Analytical Calibration

Clobenzorex hydrochloride is the indispensable reference standard for calibrating GC-MS and LC-MS instruments in forensic and sports anti-doping laboratories. Because it generates the specific 4-hydroxyclobenzorex metabolite, procuring this exact standard allows analysts to definitively distinguish legal or accidental prodrug ingestion from illicit amphetamine doping .

Pharmacokinetic Prodrug Modeling

Due to its validated solubility in polar matrices (1–10 mg/mL in DMSO/ethanol) compared to the free base, the hydrochloride salt is the preferred form for formulating standardized doses in animal models. It is utilized to study hepatic N-dealkylation rates, sustained amphetamine release profiles, and half-life extension in neuropharmacology research .

Cardiovascular and Smooth Muscle Pharmacology

Clobenzorex hydrochloride is specifically selected over other amphetamine-class stimulants for ex vivo vascular studies. Its distinct ability to induce endothelium-dependent vasorelaxation via nitric oxide and Ca2+-activated K+ channels makes it a critical tool for investigating the divergent cardiovascular safety profiles of anorexigenic drugs [1].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

295.0894550 Da

Monoisotopic Mass

295.0894550 Da

Heavy Atom Count

19

UNII

BC6X5MB664

Related CAS

13364-32-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1048649-80-4
5843-53-8

Wikipedia

Clobenzorex hydrochloride

Dates

Last modified: 08-15-2023

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